molecular formula C12H13N3O2 B11965509 N'-[(E)-2-furylmethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide

N'-[(E)-2-furylmethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide

Cat. No.: B11965509
M. Wt: 231.25 g/mol
InChI Key: ZDPDZKZKEPQHNX-UKTHLTGXSA-N
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Description

N’-[(E)-2-furylmethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a furan ring and a pyrrole ring, which are both heterocyclic aromatic organic compounds. The presence of these rings contributes to the compound’s reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-2-furylmethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide typically involves the condensation reaction between 2-furylmethylidene and 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide. This reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-2-furylmethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification methods to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-2-furylmethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(E)-2-furylmethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-2-furylmethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
  • N’-[(E)-2-furylmethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide

Uniqueness

Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research and industrial purposes .

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-2-(1-methylpyrrol-2-yl)acetamide

InChI

InChI=1S/C12H13N3O2/c1-15-6-2-4-10(15)8-12(16)14-13-9-11-5-3-7-17-11/h2-7,9H,8H2,1H3,(H,14,16)/b13-9+

InChI Key

ZDPDZKZKEPQHNX-UKTHLTGXSA-N

Isomeric SMILES

CN1C=CC=C1CC(=O)N/N=C/C2=CC=CO2

Canonical SMILES

CN1C=CC=C1CC(=O)NN=CC2=CC=CO2

solubility

28.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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